1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a methoxybenzyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with an appropriate pyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a pyrazole ring instead of a pyrrolidine ring.
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: Contains an indole ring and a trimethylsilyl group, offering different reactivity and applications.
Uniqueness
1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a methoxybenzyl group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(13(17)18)7-8-15(12(14)16)9-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,17,18) |
InChI Key |
ZDDAQLXWSYJEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1=O)CC2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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